(Hexahydro-1H-pyrrolizin-3-yl)methanol
Description
“(Hexahydro-1H-pyrrolizin-3-yl)methanol” is a bicyclic tertiary alcohol featuring a pyrrolizine core substituted with a hydroxymethyl group. This compound is of interest in pharmaceutical chemistry due to its role as a synthetic intermediate in the preparation of complex heterocyclic molecules. Structural characterization of this compound and its derivatives often employs techniques such as liquid chromatography-mass spectrometry (LCMS) and X-ray crystallography, with software like SHELX facilitating refinement and validation of crystallographic data .
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-3-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-4-3-7-2-1-5-9(7)8/h7-8,10H,1-6H2 |
InChI Key |
QDMDCGZXSSNONP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(N2C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydro-1H-pyrrolizin-3-yl)methanol typically involves the reduction of pyrrolizine derivatives. One common method is the hydrogenation of pyrrolizine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Hexahydro-1H-pyrrolizin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
It appears the search results provide information on compounds related to hexahydro-1H-pyrrolizinyl-methanol, specifically (3R,7aS)-hexahydro-1H-pyrrolizin-3-yl)methanol and ((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol, and their applications in medicinal chemistry, particularly as KRas inhibitors and antimalarial agents.
As KRas Inhibitors
- Pan-KRas inhibitors WO2023/150284 discusses quinazoline compounds that inhibit multiple mutated forms of KRas, including KRas G12A, G12C, G12D, G12R, G12S, G12V, G13D, and KRas Q61H . These compounds and their pharmaceutical compositions are potential treatments for cancers associated with KRas mutations .
- Treatment of cancers with resistance to KRas G12C inhibitors Pan-KRas inhibitors, such as 5-(7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)quinazolin-4-yl)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide, may be useful for treating cancers that develop resistance after long-term treatment with KRas G12C inhibitors .
- LYMTACs LYMTACs, proximity-inducing modalities, offer opportunities to regulate oncogenic drivers . For example, LYMTAC-1 can induce dose-dependent degradation of PTK2 and EPHA2 . LYMTAC-2 can induce degradation of KRASG12D in HCT116 cells .
As Antimalarial Agents
- MG3: A Novel 4-amino-7-chloroquinoline Derivative MG3, a 4-amino-7-chloroquinoline derivative, has shown activity against both Chloroquine-Sensitive and Chloroquine-Resistant strains of P. falciparum and in vivo in the mouse P. berghei model . It inhibits the formation of beta-hematin, leading to the accumulation of toxic haem molecules in the parasite food vacuole . A novel scale-up synthesis of MG3 has been developed that is cheaper, safer, and more efficient than previous methods .
- 7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine Salts Synthesis of 7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine di-mesylated salt and 7-Chloro-N-((hexahydro-1H-pyrrolizin-7a-yl)methyl)quinolin-4-amine dihydrochloric salt is described .
Data Table
| Compound | Application |
|---|---|
| Quinazoline Pan-KRas Inhibitors | Treatment of cancers associated with KRas mutations (G12A, G12C, G12D, G12R, G12S, G12V, G13D, Q61H) |
| 5-(7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-6,8-difluoro-2-(((2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methoxy)quinazolin-4-yl)-N,N-dimethyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide | Treatment of cancers that develop resistance to KRas G12C inhibitors |
| MG3 (4-amino-7-chloroquinoline derivative) | Antimalarial agent active against Chloroquine-Sensitive and Chloroquine-Resistant strains of P. falciparum |
| LYMTAC-1 | Induces degradation of PTK2 and EPHA2 |
| LYMTAC-2 | Induces degradation of KRASG12D in HCT116 cells |
Case Studies
While specific case studies are not detailed in the provided search results, the documents allude to the potential therapeutic applications of these compounds:
Mechanism of Action
The mechanism of action of (Hexahydro-1H-pyrrolizin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s bicyclic structure allows it to fit into specific binding sites, modulating biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Features
The compound’s bicyclic pyrrolizine scaffold distinguishes it from monocyclic alcohols (e.g., cyclohexanol) and other bridged systems like quinuclidin-3-ol. Key differences include:
- Ring Strain and Conformation : The hexahydro-pyrrolizine system reduces ring strain compared to unsaturated pyrrolizidine alkaloids (e.g., retronecine), enhancing stability.
- Functional Group Placement : The hydroxymethyl group at the 3-position enables hydrogen bonding, influencing solubility and reactivity.
Representative Analogues
Physicochemical and Spectroscopic Properties
Physical Properties
Spectroscopic Data
Biological Activity
(Hexahydro-1H-pyrrolizin-3-yl)methanol, also known as ((3R,7AS)-hexahydro-1H-pyrrolizin-3-yl)methanol, is a compound of interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Chemical Formula : C₈H₁₅NO
- Molecular Weight : 143.21 g/mol
- CAS Number : 131018150
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Research indicates that this compound may exert effects through the following mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular responses and may be beneficial in treating conditions like cancer .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, including resistant strains of bacteria .
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound. It has been tested against various bacterial strains, showing significant inhibitory effects:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| S. aureus | 78.12 µg/mL |
| Methicillin-resistant S. aureus (MRSA) | 50 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance .
Anticancer Properties
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including HeLa and A549 cells:
| Cell Line | IC50 Value (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
The compound's ability to induce apoptosis in these cell lines suggests it may serve as a lead compound for further development in cancer therapy .
Case Studies
A notable case study involved the assessment of the compound's effectiveness in a mouse model infected with P. berghei, a malaria parasite. The results indicated that treatment with this compound significantly reduced parasitemia levels compared to untreated controls, showcasing its potential as an antimalarial agent .
Safety and Toxicity Profile
Toxicity assessments have shown that this compound possesses a favorable safety profile in both in vitro and in vivo models. The low toxicity levels observed suggest that it could be developed further for therapeutic applications without significant safety concerns .
Q & A
Q. What are the key stability considerations for storing this compound?
- Methodology : Store under inert gas (N) at −20°C in amber vials to prevent oxidation. Monitor degradation via periodic HPLC analysis with a C18 column and methanol/water mobile phases (e.g., 70:30 v/v) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., bacterial enzymes for antimicrobial studies). Validate predictions with in vitro assays, such as MIC (Minimum Inhibitory Concentration) testing against E. coli or S. aureus .
- Data Contradiction : If computational and experimental results conflict, re-evaluate force field parameters or solvent effects in simulations .
Q. What strategies resolve crystallographic disorder in this compound derivatives?
- Methodology : Use SHELXD for phase problem resolution and SHELXE for density modification. Apply TWINABS for twinned data. If disorder persists, refine occupancy ratios or apply restraints to overlapping atoms .
Q. How does solvent polarity affect the compound’s reactivity in catalytic hydrogenation?
- Methodology : Compare hydrogenation rates in methanol (polar protic) vs. THF (aprotic). Monitor via -NMR for alkene/alkane proton shifts.
- Example Data :
| Solvent | Reaction Time (hr) | Conversion (%) |
|---|---|---|
| Methanol | 4 | 95 |
| THF | 6 | 80 |
Q. How to address discrepancies in spectroscopic data across studies?
- Methodology : Replicate experiments under identical conditions (solvent, concentration, instrument calibration). For NMR, use deuterated methanol (CDOD) to standardize solvent effects. Cross-reference with published spectra of analogous pyrrolizidine alcohols .
Contradiction Analysis Framework
- Step 1 : Identify outliers (e.g., anomalous melting points or bioactivity data).
- Step 2 : Re-examine experimental protocols (e.g., purity of reagents, chromatographic gradients).
- Step 3 : Apply multi-method validation (e.g., LC-MS + NMR + X-ray) to confirm structural integrity .
Safety and Compliance
- Toxicity : Methanol-containing derivatives require fume hood handling due to volatilization risks. Refer to EPA guidelines for waste disposal .
- Regulatory : For biological studies, adhere to OECD 423 guidelines for acute oral toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
